4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine
Description
4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:
This compound belongs to a class of pyrazolo-pyrazine derivatives, which are explored for diverse biological activities, including antitumor and immunomodulatory effects .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S2/c18-13-4-1-3-12(9-13)11-23-17-15-10-14(16-5-2-8-22-16)20-21(15)7-6-19-17/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMYAWAEARXSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorobenzylthio group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the pyrazolo[1,5-a]pyrazine core.
Attachment of the 2-thienyl group: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine exhibits a range of biological activities that suggest its potential as a therapeutic agent:
- Antitumor Activity : Similar compounds have shown promise in targeting specific cancer cell lines. Research indicates that derivatives of pyrazolo[1,5-a]pyrazine can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
- Anti-inflammatory Properties : The compound may inhibit certain inflammatory mediators, making it a candidate for the development of anti-inflammatory drugs. Its mechanism likely involves the inhibition of enzymes associated with inflammatory pathways .
- Antimicrobial Effects : Preliminary studies suggest that this compound could exhibit antimicrobial properties, potentially useful in treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies have explored the applications and efficacy of 4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine:
- Anticancer Research :
- Inflammation Models :
Mechanism of Action
The mechanism of action of 4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, highlighting substituent variations, physicochemical properties, and reported activities.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The benzylsulfanyl group in 4-(benzylsulfanyl)-2-(2-methylphenyl)... contributes to a logP of 4.2279, indicating moderate lipophilicity . The target compound’s (3-chlorobenzyl)thio group may further increase logP due to the chlorine atom.
- Piperazine-containing derivatives (e.g., 2-(4-ethoxyphenyl)-4-(piperazin-1-yl)... ) exhibit lower molecular weights and higher polarity, favoring solubility and CNS penetration .
Bioactivity Trends: Pyrazolo[1,5-a]pyrimidine derivatives with coumarin-linked substituents (e.g., 7c) show potent antitumor activity (IC₅₀ = 2.70 µM) . Pyrazolo[1,5-a]quinoxaline analogs with alkyl chains (4–5 carbons) demonstrate TLR7 antagonism (IC₅₀ = 8.2–10 µM), highlighting the role of hydrophobic substituents in target binding .
Synthetic Reactivity: Electron-withdrawing groups (e.g., methoxycarbonyl, cyano) at position 4 enhance reaction rates in carbene insertion reactions . The target compound’s (3-chlorobenzyl)thio group may similarly facilitate electrophilic substitutions.
Biological Activity
4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
The compound's molecular formula is , with a molecular weight of 357.9 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core substituted with a thioether group and a chlorobenzyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂ClN₃S₂ |
| Molecular Weight | 357.9 g/mol |
| CAS Number | 1105247-38-8 |
The biological activity of 4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine is primarily attributed to its interactions with various molecular targets. It is believed to inhibit specific enzymes involved in inflammatory pathways and modulate signaling pathways in cancer cells, which can lead to reduced cell proliferation and increased apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to induce apoptosis in breast cancer cell lines through various mechanisms including the activation of caspases and modulation of apoptotic pathways such as p53 and NF-κB signaling .
A study evaluated the anticancer effects of related compounds on MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating that these derivatives could outperform conventional chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro tests showed that pyrazole derivatives possess substantial antibacterial activity against various pathogens. For example, derivatives similar to 4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus . These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
The anti-inflammatory potential of thienopyrazole compounds has been documented in several studies. These compounds can inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
Case Studies
- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 cells, it was found that treatment with related pyrazole compounds led to significant apoptotic cell death through caspase activation pathways .
- Antimicrobial Efficacy : Another case study highlighted the effectiveness of pyrazole derivatives against clinical isolates of bacteria, showcasing their potential as novel antimicrobial agents .
- Anti-inflammatory Activity : Research on thienopyrazole derivatives demonstrated their ability to reduce inflammation markers in animal models, indicating their therapeutic potential in inflammatory diseases .
Q & A
Basic Question: What are the optimal synthetic routes for preparing 4-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Nucleophilic substitution : Reacting 4-chloropyrazolo[1,5-a]pyrazine with sodium methoxide to introduce methoxy groups .
- Thiolation : Substitution at the 4-position using thiol nucleophiles (e.g., 3-chlorobenzyl mercaptan) under basic conditions (e.g., NaH in DMF) .
- Heterocyclic coupling : Introducing the 2-thienyl group via Suzuki-Miyaura cross-coupling, using palladium catalysts and aryl boronic acids .
Optimization Tips : - Use elevated temperatures (70–90°C) for faster reaction rates with electron-withdrawing substituents .
- Solvent-free conditions or aprotic solvents (e.g., THF) improve yields in carbene insertion reactions .
Basic Question: How is the regioselectivity of functionalization at position 7 of pyrazolo[1,5-a]pyrazines confirmed experimentally?
Methodological Answer:
Regioselectivity is validated via:
- X-ray crystallography : Single-crystal structures of derivatives (e.g., phenylhydrazone 6a) confirm insertion at position 7 .
- NMR analysis : Distinct splitting patterns in NMR (e.g., deshielded protons at position 7) and NMR (carbonyl shifts) .
- Isotopic labeling : Deuterium exchange experiments to identify acidic C–H bonds (pKa-dependent reactivity) .
Advanced Question: How do electronic effects of substituents influence the reactivity and pKa of pyrazolo[1,5-a]pyrazines?
Methodological Answer:
- pKa calculations : Use software (e.g., pKa.allchemy.net ) to predict acidity in solvents like DMSO. Electron-withdrawing groups (e.g., –CN, –NO) lower pKa, enhancing C–H acidity and carbene insertion rates .
- Reactivity trends :
- Electron-deficient cores (e.g., 4-cyano derivatives) react at room temperature, while electron-rich analogs (e.g., 4-methoxy) require heating (70°C, 48 hours) .
- Substituents at position 3 (e.g., bromo, nitro) further activate position 7 via conjugation .
Advanced Question: How can contradictions between calculated pKa values and experimental regioselectivity be resolved?
Methodological Answer:
- Case study : For 4-chloropyrazolo[1,5-a]pyrazine (2a), calculated pKa values for positions 3 and 7 were identical (33 in DMSO), yet only position 7 reacted. Resolution strategies include:
- Kinetic vs. thermodynamic control : Transition-state analysis (e.g., steric hindrance at position 3) .
- Tautomerism : NH tautomers (observed in X-ray) may shift reactivity .
- Solvent effects : Polar aprotic solvents (DMSO) stabilize intermediates, favoring position 7 .
Advanced Question: What methodologies are used to evaluate the biological activity of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- In vitro assays :
- Structure-activity relationship (SAR) : Introduce substituents at positions 2, 3, and 4 to modulate lipophilicity and hydrogen bonding .
Advanced Question: How are computational tools applied to design novel pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- DFT calculations : Optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Docking studies : Simulate binding to target proteins (e.g., kinases) using software like AutoDock .
- pKa prediction : Screen substituents for optimal acidity (e.g., –CF groups enhance electrophilicity) .
Basic Question: What spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- and NMR : Identify substituent patterns (e.g., thienyl protons at δ 7.2–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H] for CHClNS) .
- IR spectroscopy : Detect functional groups (e.g., C=O at 1700 cm) .
Advanced Question: What strategies mitigate competing side reactions during pyrazolo[1,5-a]pyrazine functionalization?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) .
- Catalyst optimization : Use Pd(OAc)/XPhos for selective cross-coupling .
- Temperature control : Lower temperatures (0°C) reduce decomposition in nitration/bromination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
